4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a 3,4-dichlorophenyl group and an aldehyde functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde typically involves the condensation of 3,4-dichlorobenzaldehyde with a suitable pyrimidine precursor. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another approach involves the regioselective dechlorination of 2,4-dichloropyrimidines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: Aromatic nucleophilic substitution (S_NAr) reactions are common, where nucleophiles replace the chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkoxides, amines, and Grignard reagents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted pyrimidines.
- Oxidation of the aldehyde group forms carboxylic acids.
- Reduction of the aldehyde group forms alcohols.
Scientific Research Applications
4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as a hinge binder in kinase inhibitors, forming hydrogen bonds with key amino acids in the active site of the enzyme . This interaction can modulate the activity of the enzyme, leading to therapeutic effects.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidine: Exhibits antiproliferative and antimicrobial activities.
4H,6H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione: Demonstrates antiviral properties.
Uniqueness: 4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dichlorophenyl group enhances its potential as a pharmacophore, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C11H6Cl2N2O |
---|---|
Molecular Weight |
253.08 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H6Cl2N2O/c12-9-2-1-7(3-10(9)13)11-8(5-16)4-14-6-15-11/h1-6H |
InChI Key |
BPIXYBLZIUHOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=NC=C2C=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.